Carboxamide Substituent Impact on HIV-1 Reverse Transcriptase Inhibitory Potency: Pyridine-3-carboxamide vs. Unsubstituted Carboxamide
The pyridine-3-carboxamide moiety of the target compound replaces the primary carboxamide (CONH₂) found in L-737,126. In the foundational IAS NNRTI SAR study (Zhao et al., 2008), a broad panel of 2-carboxamide variants were evaluated, establishing that substituent identity is a dominant driver of anti-HIV-1 RT potency [2]. L-737,126 (5-chloro-3-benzenesulfonyl-indole-2-carboxamide) exhibits an IC₅₀ of 3 nM against recombinant HIV-1 RT in RNA-dependent DNA polymerase assays at pH 8.2 [1]. While direct enzyme inhibition data for the pyridine-3-carboxamide variant are not yet reported in the public literature, the structure-activity relationship established for pyridine-containing indole sulfonamide analogs indicates that the pyridine nitrogen can engage in additional hydrogen bond contacts within the NNRTI binding pocket, potentially modulating binding kinetics and residence time [2].
| Evidence Dimension | HIV-1 RT RNA-dependent DNA polymerase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; pyridine-3-carboxamide IAS analog |
| Comparator Or Baseline | L-737,126 (5-chloro-3-benzenesulfonyl-indole-2-carboxamide): IC₅₀ = 3 nM [1] |
| Quantified Difference | Not determinable from current public data; structural analysis predicts differentiated binding mode |
| Conditions | Recombinant HIV-1 RT, RNA-directed DNA polymerase assay, pH 8.2, in vitro [1] |
Why This Matters
The carboxamide identity directly determines NNRTI binding pocket compatibility; procurement decisions must be based on exact carboxamide structure rather than core scaffold similarity.
- [1] BindingDB. BDBM2278: L-737,126 (5-Chloro-3-(phenylsulfonyl)-2-indolecarboxamide). Affinity Data: IC₅₀ = 3 nM (HIV-1 RT RNA-directed DNA polymerase). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2278 View Source
- [2] Zhao, Z., Wolkenberg, S. E., Lu, M., Munshi, V., Moyer, G., Feng, M., Carella, A. V., Ecto, L. T., Gabryelski, L. J., Lai, M. T., Prasad, S. G., Yan, Y., McGaughey, G. B., & Miller, M. D. (2008). Novel indole-3-sulfonamides as potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Bioorganic & Medicinal Chemistry Letters, 18(2), 554–559. https://doi.org/10.1016/j.bmcl.2007.11.085 View Source
